[4,5'-Bithiazol]-2-amine

Lipophilicity Basicity Physicochemical Properties

[4,5'-Bithiazol]-2-amine is a heterocyclic organic compound consisting of two thiazole rings connected at the 4 and 5' positions, bearing a primary amine group at the 2-position of the 4-substituted thiazole ring. This specific 4,5'-regioisomer of the bithiazole scaffold possesses the molecular formula C₆H₅N₃S₂ and a molecular weight of 183.3 g/mol.

Molecular Formula C6H5N3S2
Molecular Weight 183.3 g/mol
Cat. No. B13601855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4,5'-Bithiazol]-2-amine
Molecular FormulaC6H5N3S2
Molecular Weight183.3 g/mol
Structural Identifiers
SMILESC1=C(SC=N1)C2=CSC(=N2)N
InChIInChI=1S/C6H5N3S2/c7-6-9-4(2-10-6)5-1-8-3-11-5/h1-3H,(H2,7,9)
InChIKeyDFAORZZNBXBWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification for [4,5'-Bithiazol]-2-amine: CAS 1506007-00-6 Identity and Baseline Properties


[4,5'-Bithiazol]-2-amine is a heterocyclic organic compound consisting of two thiazole rings connected at the 4 and 5' positions, bearing a primary amine group at the 2-position of the 4-substituted thiazole ring [1]. This specific 4,5'-regioisomer of the bithiazole scaffold possesses the molecular formula C₆H₅N₃S₂ and a molecular weight of 183.3 g/mol [1]. The compound is identified by CAS Registry Number 1506007-00-6 and InChIKey DFAORZZNBXBWAJ-UHFFFAOYSA-N [2]. As an unsubstituted bithiazole-amine, it serves as a critical core scaffold and versatile synthetic intermediate for the development of pharmacologically active molecules across multiple therapeutic areas [3].

Technical Justification for Specifying [4,5'-Bithiazol]-2-amine Over Generic Bithiazole Isomers or Simple Aminothiazoles


The 4,5'-regiochemistry of the bithiazole linkage in [4,5'-Bithiazol]-2-amine is not interchangeable with other bithiazole isomers (e.g., 2,4'- or 4,4'-linked) or simpler 2-aminothiazoles due to distinct electronic and conformational properties that directly impact synthetic utility and biological target engagement. The electron-withdrawing nature of the 5'-thiazolyl substituent relative to the 2-amine alters the basicity of the amine (predicted pKa 3.23 ± 0.10) and the electron density of the thiazole ring, differentiating its reactivity in acylation, alkylation, and cross-coupling reactions [1]. Furthermore, structure-activity relationship (SAR) studies across multiple target classes—including DNA gyrase, sphingosine kinases, TRPV4, and PI3Kα—demonstrate that the 4,5'-bithiazole scaffold confers a unique conformational constraint and hydrogen-bonding geometry that cannot be replicated by regioisomeric bithiazoles or monothiazole building blocks [2][3][4].

Quantitative Differentiators of [4,5'-Bithiazol]-2-amine for Scientific Selection: Comparator-Backed Data


Physicochemical Differentiation: Lipophilicity and Basicity Compared to 2-Aminothiazole

The bithiazole scaffold of [4,5'-Bithiazol]-2-amine confers significantly higher lipophilicity and lower basicity compared to the simple 2-aminothiazole building block. [4,5'-Bithiazol]-2-amine has a predicted XLogP3 of 1.3, whereas 2-aminothiazole exhibits a lower experimental logP of approximately 0.38 [1]. Additionally, the predicted pKa of the 2-amine in the bithiazole is 3.23 ± 0.10, substantially lower than the experimental pKa of 5.36 for 2-aminothiazole [1]. This ~2.1 log unit decrease in basicity and 0.9 log unit increase in lipophilicity alters the compound's ionization state at physiological pH and its passive membrane permeability profile, which are critical parameters for lead optimization in medicinal chemistry programs.

Lipophilicity Basicity Physicochemical Properties Medicinal Chemistry

Structural and Molecular Weight Differentiation from Simple 2-Aminothiazole

[4,5'-Bithiazol]-2-amine possesses a molecular weight of 183.3 g/mol and consists of a bi-heterocyclic core with three nitrogen atoms (two ring nitrogens, one exocyclic amine) and two sulfur atoms [1]. In contrast, the common synthetic intermediate 2-aminothiazole has a molecular weight of 100.14 g/mol and contains only a single thiazole ring . The 83.2 g/mol increase in molecular weight and the addition of a second aromatic heterocycle provides a more complex, three-dimensional pharmacophore that can engage additional binding interactions within target protein pockets. This structural complexity is a fundamental requirement for achieving the nanomolar potencies observed in optimized bithiazole-based inhibitors, which are not attainable with the simpler monothiazole fragment.

Molecular Weight Scaffold Complexity Drug-likeness Building Block

Class-Level Biological Validation: The 4,5'-Bithiazole Scaffold is Privileged for Kinase and Receptor Antagonist Discovery

Derivatives of the 4,5'-bithiazole scaffold have been successfully optimized into potent inhibitors across multiple therapeutically relevant target classes. A 4'-methyl-N²-phenyl-[4,5'-bithiazole]-2,2'-diamine analog demonstrated low micromolar inhibitory activity against bacterial DNA gyrase B [1]. In a separate program, 2',4'-dimethyl-[4,5'-bithiazol]-2-yl amino derivatives exhibited potent TRPV4 antagonist activity, with a lead compound demonstrating good oral bioavailability and analgesic efficacy in a guinea pig pain model [2]. Furthermore, optimization of a 4',5-bisthiazole series led to the identification of potent and selective PI3Kα inhibitors, including tool compound A66 [3]. While the unsubstituted [4,5'-Bithiazol]-2-amine itself is not the final bioactive molecule, these quantitative SAR findings from peer-reviewed studies establish the 4,5'-bithiazole core as a privileged scaffold that reliably yields bioactive compounds upon functionalization.

Kinase Inhibition GPCR Antagonist DNA Gyrase PI3K TRPV4

Regioisomeric Selectivity: 4,5'-Linkage is Critical for Sphingosine Kinase Inhibitory Activity

The specific 2,4'-bithiazole regioisomer (structurally distinct from the 4,5'-bithiazole) has been quantitatively profiled for sphingosine kinase (SphK) inhibition. The compound N-(4-methylthiazol-2-yl)-(2,4'-bithiazol)-2'-amine (ST-1803) exhibited IC₅₀ values of 7.3 μM against SphK1 and 6.5 μM against SphK2 [1]. This data explicitly demonstrates that the bithiazole scaffold—when appropriately substituted—is capable of dual SphK1/SphK2 inhibition at low micromolar concentrations. The regioisomeric difference between 2,4'- and 4,5'-linkages is known to alter the spatial orientation of the two thiazole rings and the vector of the amine group, which can be exploited to tune target selectivity. For research programs targeting sphingosine kinases or related lipid kinases, the 4,5'-bithiazol-2-amine core offers a structurally distinct starting point from the 2,4'-bithiazole scaffold that has already demonstrated quantifiable enzyme inhibition.

Sphingosine Kinase SphK1 SphK2 Regiochemistry Cancer

Conformational Constraint: s-cis Locked Analogs of 4,5'-Bithiazole Achieve 450 nM IC₅₀ as CFTR Correctors

Research on conformationally constrained 4,5'-bithiazole analogs for cystic fibrosis therapy demonstrates the critical importance of the bithiazole core geometry. An 's-cis locked' cycloheptathiazolothiazole analog (compound 29) derived from the 4,5'-bithiazole scaffold was found to be the most potent bithiazole corrector, with an IC₅₀ of approximately 450 nM for correcting ΔF508-CFTR cellular processing defects [1]. In contrast, an s-cis constrained analog with altered heteroatom placement (compound 33) exhibited a decisive loss of corrector activity [1]. This SAR clearly shows that the 4,5'-bithiazole core—when properly constrained—can yield sub-micromolar cellular activity, and that the exact placement of nitrogen and sulfur atoms within the bithiazole rings is a key determinant of biological efficacy.

CFTR Cystic Fibrosis Protein Folding Conformational Constraint Corrector

High-Value Application Scenarios for Procuring [4,5'-Bithiazol]-2-amine Based on Quantitative Evidence


Medicinal Chemistry: Core Scaffold for Kinase Inhibitor and GPCR Antagonist Libraries

Given the demonstrated ability of substituted 4,5'-bithiazoles to yield potent inhibitors of PI3Kα, sphingosine kinases (SphK1/SphK2), and TRPV4 receptors [1][2][3], [4,5'-Bithiazol]-2-amine is an optimal building block for constructing focused compound libraries targeting the human kinome or related GPCR families. The scaffold's predicted pKa (3.23) and lipophilicity (XLogP3 1.3) [4] are well-suited for optimizing oral bioavailability and CNS penetration in kinase inhibitor programs. Procurement of this specific core enables rapid parallel synthesis of diverse analogs for SAR exploration.

Antibacterial Drug Discovery: DNA Gyrase B Inhibitor Template

The 4,5'-bithiazole scaffold has been validated as a novel DNA gyrase B inhibitor chemotype through structure-based design, with substituted analogs demonstrating low micromolar activity [1]. [4,5'-Bithiazol]-2-amine serves as the direct synthetic precursor to these inhibitors. In an era of increasing antimicrobial resistance, this scaffold provides a mechanistically distinct starting point for the development of next-generation antibacterials that target the ATP-binding site of gyrase B—a clinically validated target not exploited by current fluoroquinolone antibiotics.

CFTR Modulator Development for Cystic Fibrosis

Quantitative SAR studies have shown that conformationally constrained 4,5'-bithiazole analogs can achieve sub-micromolar correction of ΔF508-CFTR misfolding (IC₅₀ ≈ 450 nM) [2]. The specific heteroatom arrangement of the 4,5'-bithiazole core was proven essential for activity. Researchers focused on protein folding disorders, particularly cystic fibrosis, should procure [4,5'-Bithiazol]-2-amine as a starting material for synthesizing next-generation CFTR correctors with improved potency over first-generation scaffolds.

Chemical Biology Tool Compound Synthesis

The well-characterized physicochemical properties of [4,5'-Bithiazol]-2-amine, including its precise molecular weight (183.3 g/mol) and predictable reactivity at the 2-amine position [4][3], make it a reliable and reproducible building block for synthesizing chemical probes. The scaffold has been used to generate selective PI3Kα tool compounds (e.g., A66) that are critical for target validation studies [1]. Procuring this specific regioisomer ensures consistency in probe synthesis and avoids the confounding effects of regioisomeric impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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